molecular formula C13H13N3 B6600628 4-amino-N'-phenylbenzene-1-carboximidamide CAS No. 1195870-11-1

4-amino-N'-phenylbenzene-1-carboximidamide

Cat. No. B6600628
CAS RN: 1195870-11-1
M. Wt: 211.26 g/mol
InChI Key: DTSSXEONEADBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N'-phenylbenzene-1-carboximidamide (4-APB) is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzimidazole family and is used as an agonist or antagonist of various receptor proteins, such as G-protein-coupled receptors (GPCRs). 4-APB has been studied extensively in both in vitro and in vivo models and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

4-amino-N'-phenylbenzene-1-carboximidamide is an agonist or antagonist of various receptor proteins, such as G-protein-coupled receptors (GPCRs). It binds to the GPCR, which then activates or inhibits the production of second messengers. These second messengers then activate or inhibit various downstream pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cAMP and cGMP, which can lead to increased cell proliferation and increased cell survival. Additionally, this compound has been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can lead to reduced inflammation and improved immune function.

Advantages and Limitations for Lab Experiments

4-amino-N'-phenylbenzene-1-carboximidamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it can be difficult to synthesize in large quantities and can be difficult to purify. Additionally, it can be toxic in high concentrations, so it is important to use appropriate safety measures when working with this compound.

Future Directions

There are several potential future directions for 4-amino-N'-phenylbenzene-1-carboximidamide research. One potential direction is to further study its mechanism of action and its effects on various receptor proteins. Additionally, further research could be done to study its effects on other biochemical and physiological processes, such as its effects on the immune system and its effects on the cardiovascular system. Additionally, further research could be done to study its effects on various diseases, such as cancer and neurological disorders. Finally, further research could be done to develop new and more efficient synthesis methods for this compound.

Synthesis Methods

4-amino-N'-phenylbenzene-1-carboximidamide is synthesized using a three-step reaction sequence. The first step involves the condensation of 1-phenylbenzimidazole with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-chloro-N'-phenylbenzimidazole. The second step involves the oxidation of the 4-chloro-N'-phenylbenzimidazole with sodium hypochlorite to form 4-amino-N'-phenylbenzimidazole. The third and final step involves the condensation of 4-amino-N'-phenylbenzimidazole with 1-carboxylic acid to form this compound.

Scientific Research Applications

4-amino-N'-phenylbenzene-1-carboximidamide has been extensively studied in both in vitro and in vivo models and has been shown to have a variety of applications in scientific research. It has been used to study the properties of GPCRs, as well as to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of hormones on the body, as well as the effects of drugs on the cardiovascular system.

properties

IUPAC Name

4-amino-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSXEONEADBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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